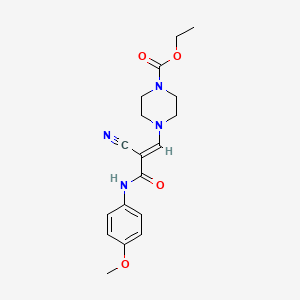
(E)-ethyl 4-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 4-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H22N4O4 and its molecular weight is 358.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-ethyl 4-(2-cyano-3-((4-methoxyphenyl)amino)-3-oxoprop-1-en-1-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperazine ring, a cyano group, and a methoxyphenyl moiety. Its molecular formula is C18H19N3O4 with a molecular weight of approximately 341.36 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the piperazine moiety have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- A study demonstrated that related compounds could inhibit the growth of cancer cells through the modulation of apoptotic pathways, particularly by activating caspase cascades .
-
Antimicrobial Effects :
- The compound's potential as an antimicrobial agent has been explored, particularly against Gram-positive bacteria. The presence of the cyano group is believed to enhance its antibacterial activity by disrupting bacterial cell wall synthesis.
- In vitro studies have shown that similar compounds exhibit minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating promising antibacterial properties .
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study involving a series of piperazine derivatives highlighted the anticancer potential of compounds structurally similar to this compound. These derivatives were tested against human breast cancer cell lines (MCF7), showing IC50 values in the low micromolar range, suggesting effective cytotoxicity .
Case Study: Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with MIC values lower than those observed for conventional antibiotics like penicillin and tetracycline .
Propiedades
IUPAC Name |
ethyl 4-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-3-26-18(24)22-10-8-21(9-11-22)13-14(12-19)17(23)20-15-4-6-16(25-2)7-5-15/h4-7,13H,3,8-11H2,1-2H3,(H,20,23)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSUHMXLMVVELH-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














